12-(Methylamino)dodecanoic acid
Overview
Description
“12-(Methylamino)dodecanoic acid”, also known as “12-(Methylamino)lauric acid”, is a compound with the molecular formula CH3NH(CH2)11COOH . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “12-(Methylamino)dodecanoic acid” is represented by the linear formula CH3NH(CH2)11COOH . It has a molecular weight of 229.36 .
Physical And Chemical Properties Analysis
“12-(Methylamino)dodecanoic acid” is a solid substance . It has a solubility of 50 mg/mL in methanol . The compound has a molecular weight of 229.36 .
Scientific Research Applications
Energy Transfer in Langmuir-Blodgett Films
12-(Methylamino)dodecanoic acid (NBDDA) has been utilized in the study of interlayer excitation energy transfer within Langmuir-Blodgett films. A study by Yu, Vuorimaa, Tkachenko, & Lemmetyinen (1997) explored the interaction between pyrene-dodecanoic acid and NBD-dodecanoic acid in these films, revealing critical transfer distances and quenching effects.
Biotransformation for Chemical Industry
Dodecanoic acid derivatives are significant in the chemical industry for applications like nylon-6,12 production. Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) investigated the biotransformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid using Candida tropicalis, highlighting a sustainable production method.
Electrochemical and Morphological Study
The electrochemical polymerization of derivatives like 12-pyrrol-1′-yl dodecanoic acid has been studied for its potential in polymeric capacitors. Research by Silva, Nogueira, Araújo, da Silva Júnior, Navarro, Tonholo, & Ribeiro (2009) focused on the electrochemical properties and applications in energy storage devices.
Synthesis of Odd–Even Polyamides
12-(Methylamino)dodecanoic acid derivatives are key in the synthesis of novel polyamides, as shown by Cui & Yan (2005). Their study on polyamides 11,12 and 11,10 synthesized via step-heating melting-polycondensation emphasized its significance in material science.
Fluorine-Labeled Fatty Acid Analogs
In the field of imaging, fluorine-labeled fatty acid analogs like 12-difluoroamino-dodecanoic acid have been synthesized for potential use in positron-based or 19F NMR imaging. This was explored by Jewett & Ehrenkaufer (1983).
Bio-based Production of Industrial Chemicals
The compound's derivatives are pivotal in bio-based production routes for industrial chemicals like nylon 12. A study by Ladkau, Assmann, Schrewe, Julsing, Schmid, & Bühler (2016) optimized the conversion of dodecanoic acid methyl ester to 12-aminododecanoic acid methyl ester in Escherichia coli, demonstrating an innovative approach in material production.
Thermal Energy Storage
Research into the melting transition of dodecanoic acid (a related compound) for latent heat energy storage in solar thermal applications has been conducted by Desgrosseilliers, Whitman, Groulx, & White (2013), indicating its potential in renewable energy.
Polymer Analysis
The identification and characterization of polyamides derived from dodecanedioic acid are crucial for various applications. Wu, Hu, Jiang, Du, Jiang, & Wang (2013) used mass spectrometry to distinguish polyamides PA11 and PA1012, which are challenging to differentiate by other methods.
Safety And Hazards
When handling “12-(Methylamino)dodecanoic acid”, it’s important to avoid dust formation and breathing vapours, mist or gas . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
12-(methylamino)dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRYZLZPWMJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224986 | |
Record name | 12-(Methylamino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Methylamino)dodecanoic acid | |
CAS RN |
7408-81-3 | |
Record name | 12-Methylaminolauric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7408-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Methylaminolauric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(Methylamino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-(methylamino)dodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-METHYLAMINOLAURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2EQP9G87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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